molecular formula C94H90N4O6P3+3 B12360374 2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium

2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium

Cat. No.: B12360374
M. Wt: 1464.7 g/mol
InChI Key: CTGBPEHOLXWBSE-MEXMCTBWSA-O
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Description

The compound “2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium” is a highly complex molecule that likely belongs to a class of compounds known for their significant roles in various scientific fields. This compound’s structure suggests it may have applications in areas such as medicinal chemistry, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

    Formation of the Porphyrin Core: This step involves the synthesis of the tetrapyrrole macrocycle, which is the core structure of the porphyrin.

    Functionalization: Introduction of various functional groups such as ethenyl, ethyl, and methyl groups.

    Attachment of Phosphanium Groups: The triphenylphosphanium groups are introduced through specific reactions, possibly involving nucleophilic substitution or coupling reactions.

    Final Assembly: The final step involves the coupling of all intermediate structures to form the complete molecule.

Industrial Production Methods

Industrial production of such complex molecules may involve automated synthesis using advanced techniques such as solid-phase synthesis, flow chemistry, or combinatorial chemistry to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a catalyst or a reagent in various organic reactions due to its complex structure and functional groups.

Biology

In biology, it may serve as a probe or marker in biochemical assays, given its potential interactions with biological macromolecules.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent due to its unique structural features.

Industry

In industry, it may find applications in materials science, such as in the development of advanced materials or nanotechnology.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Intercalation: Inserting between DNA base pairs, affecting replication or transcription.

    Signal Transduction: Modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Porphyrins: Similar in having a tetrapyrrole macrocycle.

    Phosphanium Salts: Similar in containing triphenylphosphanium groups.

Uniqueness

This compound’s uniqueness lies in its combination of a porphyrin core with multiple triphenylphosphanium groups, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C94H90N4O6P3+3

Molecular Weight

1464.7 g/mol

IUPAC Name

2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium

InChI

InChI=1S/C94H89N4O6P3/c1-7-79-66(3)83-63-85-68(5)81(54-55-89(99)102-56-59-105(70-36-18-9-19-37-70,71-38-20-10-21-39-71)72-40-22-11-23-41-72)92(97-85)82(62-90(100)103-57-60-106(73-42-24-12-25-43-73,74-44-26-13-27-45-74)75-46-28-14-29-47-75)93-91(69(6)86(98-93)65-88-80(8-2)67(4)84(96-88)64-87(79)95-83)94(101)104-58-61-107(76-48-30-15-31-49-76,77-50-32-16-33-51-77)78-52-34-17-35-53-78/h7,9-53,63-65,68,81H,1,8,54-62H2,2-6H3,(H-,95,96,97,98,101)/q+2/p+1/t68-,81-/m0/s1

InChI Key

CTGBPEHOLXWBSE-MEXMCTBWSA-O

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C(=C(N3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)CC(=O)OCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)CC(=O)OCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C

Origin of Product

United States

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